4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine is a complex organic compound that belongs to the class of boron-containing heterocycles. Its structure includes a morpholine ring and a pyrimidine moiety substituted with a dioxaborolane group. This compound is of interest in medicinal chemistry and materials science due to its potential applications in drug development and organic synthesis.
The compound can be synthesized through various organic reactions involving boron chemistry and heterocyclic compounds. While specific commercial sources for this compound are not widely documented, it may be available from specialized chemical suppliers or can be synthesized in laboratory settings.
This compound is classified as:
The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine typically involves the following steps:
The reactions are generally carried out in solvent systems such as dimethyl sulfoxide or acetonitrile at elevated temperatures to facilitate the formation of the desired product. Catalysts may also be employed to enhance reaction efficiency.
The molecular structure of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine includes:
Key structural data include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
The compound can participate in various chemical reactions:
Reactions are often performed under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, pressure, and choice of solvents play critical roles in the success of these transformations.
The mechanism of action for 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine involves:
Kinetic studies may provide insights into reaction rates and mechanisms under various conditions.
The Suzuki-Miyaura coupling is the cornerstone methodology for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the pyrimidine core of 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine. This reaction typically employs 5-bromo-2-morpholinopyrimidine and bis(pinacolato)diboron (B₂Pin₂) as coupling partners under Pd(0) catalysis. Key studies demonstrate that PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) exhibits superior performance at 100°C in toluene, achieving 95% conversion within 3 hours when paired with potassium acetate (KOAc) as a base [4]. The acetate counterion facilitates Pd(II) reduction to the active Pd(0) species while minimizing phosphine ligand oxidation [7].
Alternative catalysts like Pd(OAc)₂/XPhos systems enable milder conditions (80°C) but require stringent oxygen exclusion due to the oxygen sensitivity of monodentate phosphine ligands. For electron-deficient heterocycles like pyrimidines, the ligand bite angle significantly impacts transmetalation efficiency: wider bite-angle ligands (e.g., Xantphos) suppress protodeboronation by accelerating the reductive elimination step [7].
Table 1: Catalytic Systems for Boronate Ester Formation
Catalyst System | Ligand | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
PdCl₂(dppf) | None | 100 | 3 | 95 |
Pd(OAc)₂ | XPhos | 80 | 6 | 88 |
PdCl₂(ACN)₂ | SPhos | 90 | 4 | 92 |
Critical to optimization is controlling in situ pre-catalyst reduction. Primary alcohols (e.g., N-hydroxyethyl pyrrolidone) reduce Pd(II) to Pd(0) without consuming reactants, whereas uncontrolled reduction generates nanoparticles or oxidizes phosphines. For PPh₃-based systems, KOAc/alcohol combinations achieve >90% reduction efficiency [7].
Morpholine introduction relies on aromatic nucleophilic substitution (SNAr) at C2 of 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine. The electron-withdrawing effect of the C5 halogen activates C2 toward amine displacement. Morpholine (neat or in excess) serves as both nucleophile and solvent at 80–100°C, eliminating the need for added base. Alternatively, polar aprotic solvents like DMF or NMP enable stoichiometric reactions when using costly morpholine derivatives, with diisopropylethylamine (DIPEA) as a proton scavenger [3] [7].
Solvent selection critically influences substitution kinetics. DMF accelerates SNAr but risks carbamate formation via dimethylamine decomposition. 2-Butoxyethanol offers a compromise: its ether-alcohol structure solubilizes morpholine while suppressing side reactions. Microwave-assisted synthesis (150°C, 20 min) enhances throughput by reducing reaction times from hours to minutes without yield penalties [3] [7].
Table 2: Solvent Impact on Morpholine Substitution
Solvent | Temperature (°C) | Time (h) | Byproduct Formation | Yield (%) |
---|---|---|---|---|
Neat morpholine | 80 | 2 | Low (<2%) | 97 |
DMF | 100 | 1 | Moderate (5–8%) | 89 |
2-Butoxyethanol | 90 | 1.5 | Low (<3%) | 93 |
Leaving group optimization reveals chloro > bromo for pyrimidines due to slower hydrolysis rates. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates morpholine diffusion in biphasic systems, particularly for N-alkylated morpholine derivatives [3].
Solvent polarity and donor number dictate catalytic activity in dioxaborolane synthesis. Toluene balances substrate solubility and catalyst stability but requires high temperatures (100°C). Tetrahydrofuran (THF) coordinates Pd(0), slowing oxidative addition but suppressing boronic acid homo-coupling. For PdCl₂(DPPF), DMF/HEP (N-hydroxyethyl pyrrolidone) mixtures (7:3) enable 85°C operation by facilitating Pd(II) reduction via alcohol oxidation [7].
Base selection is equally critical:
Temperature gradients profoundly affect impurity profiles:
Table 3: Solvent Parameters and Performance
Solvent | Dielectric Constant | Donor Number | Optimal Base | Max Yield (%) |
---|---|---|---|---|
Toluene | 2.4 | 0.1 | KOAc | 95 |
THF | 7.6 | 20.0 | Cs₂CO₃ | 89 |
DMF/HEP | 38.2 | 26.6 | K₂CO₃ | 91 |
Scalable synthesis of 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine confronts three key challenges:
Purification Bottlenecks:Boronate esters hydrolyze during aqueous workup, necessitating non-aqueous quenching. A patented protocol substitutes water with triethylamine hydrochloride scavenging, followed by silica gel filtration to remove Pd residues. This achieves >99.5% purity without chromatography [4] .
Byproduct Management:Dimerization of 5-bromo-2-morpholinopyrimidine occurs above 100°C. Continuous flow reactors suppress this by precise temperature control (ΔT ± 1°C) and shortened residence times (<10 min). Pd leaching is mitigated by immobilized catalysts (e.g., Pd on alumina) .
Sensitivity to Oxygen:Boronate oxidation during storage generates pinacol and boronic acids, deactivating cross-coupling partners. Inert gas packaging (<1 ppm O₂) with molecular sieves stabilizes the compound for >12 months [8].
Table 4: Scale-Up Process Parameters
Parameter | Lab Scale | Pilot Scale (50 L) | Solutions |
---|---|---|---|
Reaction Quenching | Aqueous wash | TEA·HCl in iPrOH | Non-hydrolytic workup |
Pd Removal | Silica column | Activated carbon bed | Filtration yield: 99.8% |
Temperature Control | ±5°C | ±0.5°C (jacketed reactor) | Reduced dimerization |
Oxygen Contamination | N₂ sparging | <0.5 ppm O₂ (glovebox) | Enhanced boronate stability |
A case study illustrates scalability: A 50-L batch using PdCl₂(dppf)/KOAc/toluene at 100°C for 3 h yielded 1.45 kg (94%) of product after crystallization from ethanol/water. Residual Pd was <10 ppm, meeting pharmaceutical-grade specs [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0